molecular formula C15H13NO B7463741 N-(4-phenylphenyl)prop-2-enamide

N-(4-phenylphenyl)prop-2-enamide

Cat. No. B7463741
M. Wt: 223.27 g/mol
InChI Key: NBYFPDDAAXIPJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-phenylphenyl)prop-2-enamide, also known as NPP, is a chemical compound that belongs to the class of synthetic cannabinoids. It is a potent agonist of the CB1 receptor and has been extensively studied for its potential therapeutic applications. In

Mechanism of Action

N-(4-phenylphenyl)prop-2-enamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the brain. Activation of the CB1 receptor by this compound leads to the inhibition of adenylate cyclase and the subsequent decrease in intracellular cAMP levels. This results in the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-phenylphenyl)prop-2-enamide in lab experiments is that it is a potent and selective agonist of the CB1 receptor. This allows for the specific modulation of the CB1 receptor signaling pathway without affecting other signaling pathways. However, one of the limitations of using this compound is that it is a synthetic compound and may not accurately reflect the effects of endogenous cannabinoids.

Future Directions

There are several future directions for the study of N-(4-phenylphenyl)prop-2-enamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and selective CB1 receptor agonists for therapeutic use. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound, or this compound, is a potent agonist of the CB1 receptor that has been extensively studied for its potential therapeutic applications. It has anti-inflammatory, anti-cancer, and neuroprotective properties and has shown promise in the treatment of neurodegenerative diseases. While there are advantages and limitations to using this compound in lab experiments, further studies are needed to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-phenylphenyl)prop-2-enamide involves the reaction of 4-phenylbenzaldehyde with propargyl bromide in the presence of a base to yield the corresponding propargyl alcohol. This intermediate is then reacted with ammonium acetate and palladium catalyst to form this compound.

Scientific Research Applications

N-(4-phenylphenyl)prop-2-enamide has been used extensively in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(4-phenylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-2-15(17)16-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h2-11H,1H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYFPDDAAXIPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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